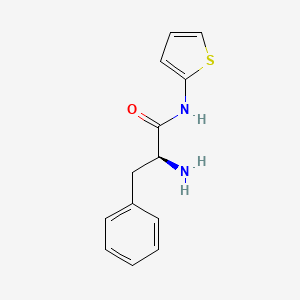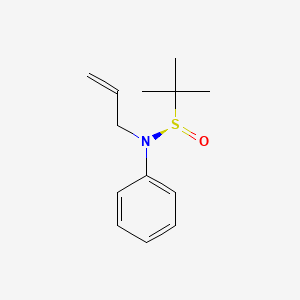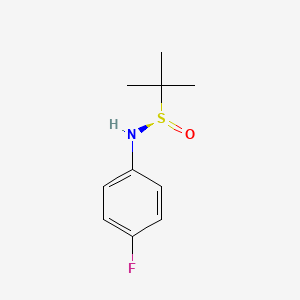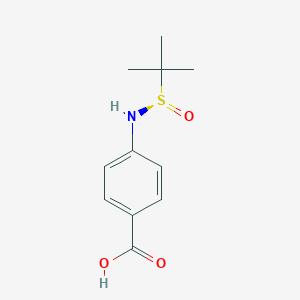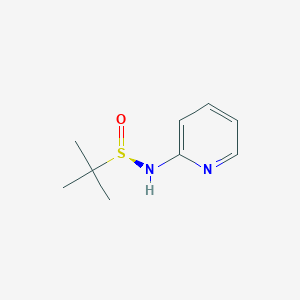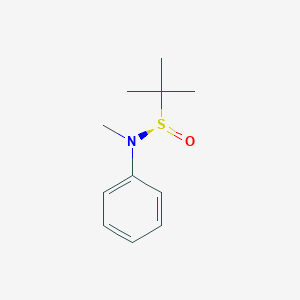
(R)-N-Methyl-N-phenyl tert-butane-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Methyl-N-phenyl tert-butane-sulfinamide is a chiral sulfinamide compound widely recognized for its utility in asymmetric synthesis. This compound is particularly valued for its role as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives. The enantiopure form of this compound has emerged as a gold standard in the field due to its ease of access, high diastereoselectivity, and recyclability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-N-phenyl tert-butane-sulfinamide typically involves the condensation of tert-butanesulfinamide with various aldehydes and ketones to form stable N-tert-butanesulfinyl aldimines and ketimines. These intermediates are then subjected to organometallic additions, cycloadditions, and reduction reactions under controlled conditions to yield the desired sulfinamide .
Industrial Production Methods
On an industrial scale, the production of ®-N-Methyl-N-phenyl tert-butane-sulfinamide follows similar synthetic routes but with optimizations for large-scale reactions. The process involves the use of high-purity reagents and precise control of reaction parameters to ensure high yield and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
®-N-Methyl-N-phenyl tert-butane-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Formation of amines and other reduced products.
Substitution: Nucleophilic substitution reactions leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents (e.g., Grignard reagents), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., m-chloroperbenzoic acid). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve high selectivity and yield .
Major Products
The major products formed from these reactions include enantiomerically pure amines, N-heterocycles, and various functionalized derivatives that are valuable in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
®-N-Methyl-N-phenyl tert-butane-sulfinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ®-N-Methyl-N-phenyl tert-butane-sulfinamide exerts its effects involves its role as a chiral auxiliary. It facilitates stereoselective reactions by forming stable intermediates with high diastereoselectivity. These intermediates then undergo further transformations to yield enantiomerically pure products. The molecular targets and pathways involved include the formation of N-tert-butanesulfinyl aldimines and ketimines, which are key intermediates in the synthesis of various chiral compounds .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: A widely used chiral auxiliary with similar applications but different stereochemistry.
N-Methyl-N-phenyl sulfinamide: Another chiral sulfinamide with comparable reactivity but distinct structural features.
N-tert-Butanesulfinyl imines: Key intermediates in asymmetric synthesis with similar utility.
Uniqueness
®-N-Methyl-N-phenyl tert-butane-sulfinamide stands out due to its high enantiomeric purity, ease of synthesis, and versatility in various chemical reactions. Its ability to form stable and highly diastereoselective intermediates makes it a preferred choice in asymmetric synthesis .
Properties
IUPAC Name |
(R)-N,2-dimethyl-N-phenylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-11(2,3)14(13)12(4)10-8-6-5-7-9-10/h5-9H,1-4H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDUIPHIFHJZKC-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
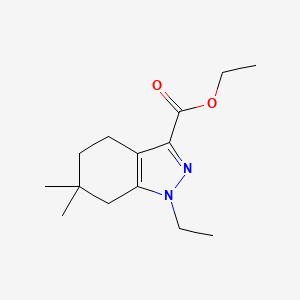
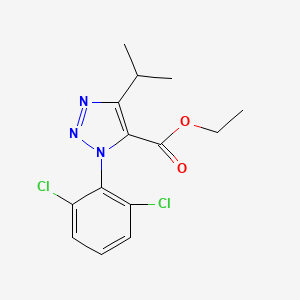
![5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione](/img/structure/B8048180.png)
![5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione](/img/structure/B8048184.png)
![4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde](/img/structure/B8048191.png)
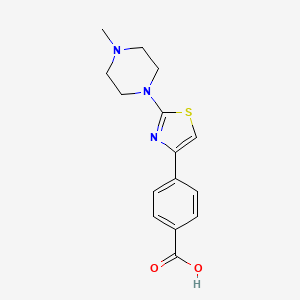
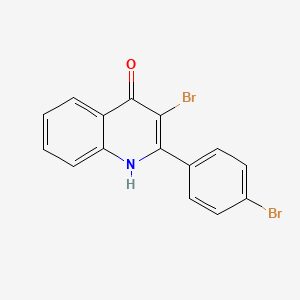
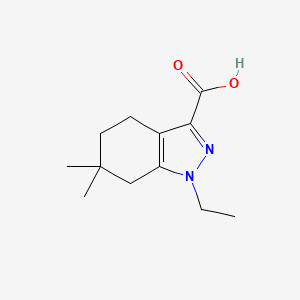
![2,4-Thiazolidinedione, 5-[[4-(phenylmethoxy)benzo[b]thien-7-yl]methylene]](/img/structure/B8048213.png)
